molecular formula C10H12N2O3 B2957805 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid CAS No. 1904234-00-9

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B2957805
CAS No.: 1904234-00-9
M. Wt: 208.217
InChI Key: DXFNEAPPXULVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid is a chemically synthesized pyrimidine derivative designed for research and development applications. The integration of the oxan (tetrahydropyran) ring with the pyrimidine carboxylic acid core creates a versatile scaffold valuable in medicinal chemistry and drug discovery. This compound is provided as a high-purity material to ensure reliable and reproducible experimental results. Pyrimidine carboxylic acids are prominent in scientific research for their broad biological activities. These compounds are frequently investigated as key intermediates in the synthesis of molecules with potential anticancer , antimicrobial , and herbicidal properties . The pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, which makes derivatives like this one valuable for constructing potential therapeutic agents . In agricultural chemistry, related pyrimidine-4-carboxylate compounds have been explored for their utility as herbicides, indicating the potential of this chemical class in crop protection research . The specific structure of this compound, featuring the oxan ring, may influence its physicochemical properties, such as solubility and metabolic stability, making it a useful building block for optimizing the profile of lead compounds. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

6-(oxan-4-yl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)9-5-8(11-6-12-9)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFNEAPPXULVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with oxane-containing reagents. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materialsThe process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The oxane moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid with similar pyrimidine-4-carboxylic acid derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility* Key Properties Applications References
This compound Oxan-4-yl (6) ~193.2 High in organic solvents Lipophilic, stable ether linkage Pharmaceutical intermediate
6-Hydroxy-4-pyrimidinecarboxylic acid Hydroxy (6) 140.10 Soluble in DMSO (20 mg/mL) Tautomerism (keto-enol forms) Reactivity studies
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid Cl (2), CF₃ (6) 226.54 Not reported Electron-withdrawing substituents Agrochemical intermediates
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid 4-Methoxyphenyl (6) ~218.2 Not reported Aromatic, π-π interactions Antimicrobial research
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid Cyclobutylamino (6) 193.2 Moderate in DMSO Flexible alkylamino group Kinase inhibitor scaffolds
Pyrimidine-4-carboxylic acid (parent) None 124.11 Ethanol (0.25 mg/mL), DMSO (20 mg/mL) High reactivity at C2/C5/C6 General synthetic intermediate

*Solubility data inferred from analogs or parent compound.

Functional Group Impact on Reactivity and Bioactivity

  • Its ether linkage offers metabolic stability compared to ester or amide groups .
  • Hydroxy Group: 6-Hydroxy derivatives exhibit tautomerism, forming resonance-stabilized enolic structures that influence reactivity in nucleophilic substitutions . However, the hydroxy group may reduce bioavailability due to hydrogen bonding.
  • Halogen/CF₃ Groups : Electron-withdrawing substituents (e.g., Cl, CF₃) at position 2 or 6 increase electrophilicity at C5, facilitating cross-coupling reactions. These groups are common in herbicides and antiviral agents .
  • Aromatic Substituents: Methoxyphenyl or thieno-pyrimidine groups (e.g., thieno[2,3-d]pyrimidine-4-carboxylic acid) enable π-stacking interactions, enhancing binding to biological targets like bacterial enzymes .

Biological Activity

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with an oxane (tetrahydropyran) ring, characterized by the following properties:

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : Approximately 208.21 g/mol
  • Functional Groups : Carboxylic acid at the 4-position and oxane substituent at the 6-position

These structural features contribute to its unique chemical properties and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including multidrug-resistant pathogens.
  • Antiviral Properties : Preliminary studies suggest activity against viral infections, although specific mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. The pyrimidine ring can modulate enzyme activity or receptor interactions, while the oxane moiety may enhance stability and bioavailability. The exact pathways are still under investigation but suggest a multifaceted approach to therapeutic applications.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various derivatives of pyrimidine compounds found that this compound demonstrated notable activity against several clinically significant pathogens. The following table summarizes the results of antimicrobial testing:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Klebsiella pneumoniae32 µg/mLMultidrug-resistant strain
Escherichia coli16 µg/mLCommon clinical isolate
Staphylococcus aureus8 µg/mLMethicillin-resistant variant
Pseudomonas aeruginosa64 µg/mLResistant strain

These findings indicate that the compound could be a viable candidate for further development as an antimicrobial agent.

Antiviral Activity

In preliminary antiviral studies, this compound was tested against several viruses, including influenza and herpes simplex virus (HSV). The results showed a dose-dependent inhibition of viral replication, suggesting potential as an antiviral therapeutic. However, further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Mechanistic Studies : Detailed investigations into how the compound interacts with specific biological targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Structural Modifications : Exploring analogs to enhance activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step sequences, such as condensation of aldehyde derivatives with aminopyridines, followed by cyclization. For example, analogous compounds are synthesized via Pd/Cu-catalyzed coupling reactions in solvents like DMF or toluene, with yields optimized by controlling temperature (80–120°C) and catalyst loading (5–10 mol%) . Post-cyclization carboxylation using CO₂ or carbonylation reagents under high pressure may introduce the carboxylic acid moiety. Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify oxane (δ 3.5–4.0 ppm for oxolane protons) and pyrimidine (δ 8.0–9.0 ppm for aromatic protons) signals. Carboxylic acid protons (δ 12–14 ppm) may appear broad due to hydrogen bonding .
  • IR : Confirm C=O stretches (~1700 cm⁻¹ for carboxylic acid and pyrimidine rings) and ether C-O-C (~1100 cm⁻¹) .
  • HRMS : Validate molecular ion peaks matching the exact mass (e.g., C₁₀H₁₂N₂O₄: 224.21 g/mol) .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Avoid contact with strong acids/bases to preserve the carboxylic acid group .

Q. What solubility characteristics does this compound exhibit, and how do they influence reaction design?

  • Methodological Answer : Limited solubility in water but moderate solubility in polar aprotic solvents (DMF, DMSO) and methanol. Pre-dissolve in DMSO for biological assays (≤1% v/v to avoid cytotoxicity). For reactions, use toluene/THF mixtures to balance solubility and reactivity .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological targets of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify nucleophilic/electrophilic sites. Fukui indices predict regioselectivity in substitution reactions .
  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. For example, docking into kinase active sites (e.g., EGFR) may reveal binding affinities driven by hydrogen bonds between the carboxylic acid and Lys/Arg residues .

Q. What strategies resolve contradictory data in biological activity studies of pyrimidine-carboxylic acid derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility.
  • Counter-Screening : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out false positives.
  • Structural Analogues : Compare with derivatives lacking the oxane or carboxylic acid groups to isolate pharmacophores .

Q. What mechanistic insights explain cyclization efficiency during synthesis?

  • Methodological Answer : Cyclization is often rate-limited by steric hindrance from the oxane substituent. Kinetic studies (e.g., in situ FTIR monitoring) show that electron-deficient pyrimidine rings accelerate ring closure. Solvent polarity (e.g., DMF vs. toluene) modulates transition-state stabilization, with aprotic polar solvents favoring intramolecular attack .

Q. How do functional group modifications in SAR studies impact target affinity?

  • Methodological Answer :

  • Oxane Ring : Replacing oxane with smaller rings (e.g., cyclopropane) reduces steric bulk, improving membrane permeability but decreasing target binding .
  • Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to enhance metabolic stability while retaining hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.